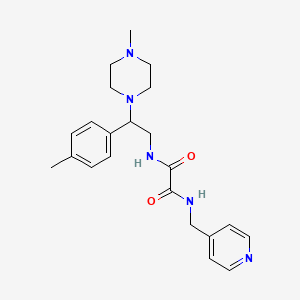
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class. Its unique structure, characterized by a piperazine moiety and a pyridine substituent, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N5O2, with a molecular weight of approximately 399.5 g/mol. The structure includes:
- Piperazine Ring : Contributes to the compound's interaction with various biological targets.
- Pyridine Substituent : Enhances lipophilicity and may improve receptor binding affinity.
- Tolyl Group : Provides steric bulk that can influence pharmacokinetics.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, such as Nicotinamide N-Methyltransferase (NNMT) . This inhibition can have therapeutic implications for conditions like cancer and neurological disorders.
- Receptor Modulation : The presence of the piperazine moiety suggests possible interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects .
- Cellular Signaling Pathways : Preliminary studies indicate that oxalamides can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis .
Anticancer Potential
Several studies have explored the anticancer properties of similar oxalamide derivatives, suggesting that this compound may also exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated:
- Inhibition of Tumor Growth : Research shows significant reductions in tumor size in xenograft models when treated with related oxalamides .
Neurological Effects
The compound's potential for treating neurological disorders is supported by findings from studies on related compounds that interact with serotonin receptors and other neurotransmitter systems .
Study 1: Antitumor Activity
A study investigating the effects of oxalamide derivatives on breast cancer cells found that compounds with a similar structure inhibited cell proliferation by inducing apoptosis through caspase activation. The study highlighted the importance of structural modifications in enhancing biological activity.
Study 2: Neuropharmacological Evaluation
Another study focused on a related compound's anxiolytic effects in rodent models. The results indicated significant reductions in anxiety-like behavior, suggesting that piperazine-containing compounds may modulate serotonergic pathways effectively.
Comparative Analysis
The following table compares this compound with other structurally similar compounds regarding their biological activities.
特性
IUPAC Name |
N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-3-5-19(6-4-17)20(27-13-11-26(2)12-14-27)16-25-22(29)21(28)24-15-18-7-9-23-10-8-18/h3-10,20H,11-16H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGEXAKGUDBFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














